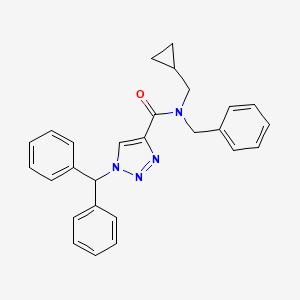
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. CQH belongs to the class of hydrazide derivatives, which have shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been shown to induce DNA damage and inhibit cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are also inhibited by 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, leading to a reduction in inflammation. In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the growth of weeds by interfering with their metabolic pathways.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has some limitations such as its low solubility in water, which can affect its bioavailability. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on different types of cancer cells to determine its specificity and selectivity. In agriculture, further research can be conducted to optimize the formulation and delivery of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide as a herbicide. Overall, the potential applications of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in various fields make it an exciting area of research for future studies.
合成法
The synthesis of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide involves the reaction between 4-chlorobenzaldehyde, indole-3-carboxaldehyde, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-18-11-9-16(10-12-18)24-13-21(20-6-2-4-8-23(20)29-24)25(31)30-28-15-17-14-27-22-7-3-1-5-19(17)22/h1-15,27H,(H,30,31)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRHVSEGOJXQB-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]quinoline-4-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5975725.png)
![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5975737.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)
![2-(4-methoxybenzyl)-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975760.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![N-(4-methoxyphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B5975770.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)